1-Boc-1,4-cyclohexanediamine
Description
1-Boc-1,4-cyclohexanediamine (tert-butyl (4-aminocyclohexyl)carbamate) is a Boc-protected derivative of 1,4-cyclohexanediamine, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for one of the amine functionalities. This modification enhances stability during synthetic procedures, particularly in multi-step reactions requiring selective amine reactivity. The compound is widely utilized in pharmaceutical and materials chemistry, such as in the synthesis of EGFR inhibitors (e.g., JND3229) and V1A receptor antagonists . Its stereochemical configuration (cis or trans) significantly influences its reactivity and application outcomes, as seen in its role in supramolecular polymer cross-linking and perovskite solar cell stabilization .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJCTMGNZGOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-1,4-cyclohexanediamine can be synthesized through the reaction of trans-1,4-cyclohexanediamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: The industrial production of this compound often involves the use of a continuous flow reactor to ensure consistent quality and yield. The process includes the amination of 1,4-cyclohexanediol with ammonia, followed by the protection of the resulting diamine with tert-butoxycarbonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form 1,4-cyclohexanediamine.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Oxidizing Agents: Potassium permanganate is used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotection.
Cyclohexanone Derivatives: Formed through oxidation.
Scientific Research Applications
1-Boc-1,4-cyclohexanediamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a monomer in the production of polymers and resins
Mechanism of Action
The mechanism of action of 1-Boc-1,4-cyclohexanediamine involves its ability to act as a nucleophile due to the presence of amine groups. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Unprotected 1,4-Cyclohexanediamine Isomers
trans-1,4-Cyclohexanediamine :
- Chemical Properties : Exhibits higher basicity (pKa1 = 9.94, pKa2 = 10.8) compared to its cis isomer, enabling stronger electrostatic interactions in micelle systems .
- Applications : Enhances stability in perovskite solar cells (95% PCE retention after 1,000 hours) due to its rigid cyclic structure .
- Limitations : Prone to salt formation during polymerization, complicating precursor synthesis in polyimide production .
cis-1,4-Cyclohexanediamine :
Linear Diamines (e.g., 1,4-Diaminobutane)
- Binding Behavior : Binds parallel to micelle surfaces, resulting in smaller hydrodynamic radii (~2.5 nm at pH 7.0) compared to trans-1,4-cyclohexanediamine (~3.2 nm) .
- Stability: Linear alkyl chains (e.g., 1,6-diaminohexane) degrade rapidly in humid environments (41% PCE retention after 200 hours in solar cells) .
N-Substituted Derivatives
- N,N-Diethyl-1,4-cyclohexanediamine: Physical Properties: Liquid at room temperature (boiling point: 111°C), enhancing processability in solution-phase reactions .
N-Benzyl-N-ethyl-N′-methyl-1,4-cyclohexanediamine :
Boc-Protected vs. Unprotected Diamines
Key Research Findings
Supramolecular Chemistry: The cis isomer of 1,4-cyclohexanediamine enables rapid cross-linking in S-NDI2 polymers (rate constant = 0.021 s⁻¹), whereas the trans isomer forms only dimers due to steric mismatch . Trans-1,4-cyclohexanediamine binds perpendicularly to micelles, increasing hydrodynamic radius by 28% compared to 1,4-diaminobutane .
Materials Science :
- Polyimides derived from trans-1,4-cyclohexanediamine exhibit ultra-low CTE (10 ppm·K⁻¹) but brittleness (εb max = 10%), limiting mechanical applications .
- Boc protection mitigates salt formation during diamine polymerization, improving film optical transparency (T400 = 80%) .
Pharmaceutical Synthesis :
- This compound is a critical intermediate in JND3229 synthesis, enabling selective reductive amination without side reactions .
- The Boc group enhances oral bioavailability in V1A receptor antagonists by modulating lipophilicity (LogP = 1.9) .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Application-Specific Performance
Biological Activity
1-Boc-1,4-cyclohexanediamine is a derivative of cyclohexanediamine that has garnered attention in various fields, including medicinal chemistry and materials science. Its biological activity is primarily linked to its role as a building block in the synthesis of biologically active compounds and its potential applications in drug discovery.
Chemical Structure and Properties
This compound features a Boc (tert-butoxycarbonyl) protecting group on one of the amine functionalities. This protection allows for selective reactions at the unprotected amine, making it a valuable intermediate in organic synthesis.
Antibacterial Properties
Recent studies have highlighted the potential of this compound and its analogs as inhibitors of the BAM (β-barrel assembly machinery) complex in Gram-negative bacteria. Inhibition of this complex disrupts the proper folding and insertion of outer membrane proteins, which is critical for bacterial viability.
- Case Study : A study evaluated the activity of MRL-494 (a compound related to this compound) against various strains of E. coli. The results indicated that MRL-494 induced significant stress responses associated with impaired BAM activity, demonstrating its potential as an antibiotic candidate .
Synergistic Effects
The compound has been shown to exhibit synergistic effects when combined with other antibiotics, such as rifampicin. This synergy enhances the overall antibacterial efficacy, making it a promising candidate for combination therapies.
- Research Findings : Checkerboard assays revealed that MRL-494 retained synergistic activity even when modified to include only one guanidine group, suggesting that structural modifications can optimize its antibacterial properties while maintaining efficacy .
Role in Drug Development
The unique structure of this compound allows it to serve as a scaffold for the development of new pharmacological agents. Its ability to modulate biological pathways makes it a target for further investigation in drug design.
- Example : The synthesis of bis(NHC) ligands from cyclohexanediamines has been explored for their catalytic properties in various reactions, indicating that derivatives like this compound can play a role beyond simple biological activity .
Data Summary
Q & A
Basic: How can researchers optimize the synthesis of 1-Boc-1,4-cyclohexanediamine for high-purity yields?
Methodological Answer:
Synthesis typically involves Boc-protection of trans-1,4-cyclohexanediamine using tert-butoxycarbonyl (Boc) anhydride under reflux conditions. Key parameters include:
- Reagent Ratios: A 2.5:1 molar ratio of dimethyl itaconate to diamine in methanol (for ester derivatives) ensures stoichiometric control .
- Temperature/Time: Melt-phase reactions at 170°C for 2–6 hours achieve optimal cyclization .
- Purification: Rigid diamines (e.g., trans-1,4-cyclohexanediamine) crystallize upon cooling, while flexible isomers require column chromatography .
- Yield Improvement: Recrystallization from water or methanol increases purity (62% yield reported for t-CH-BPDA) .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: Confirms Boc-protection efficiency and stereochemistry (e.g., cis vs. trans isomers) .
- XPS/FTIR: Detects surface adsorption mechanisms (e.g., N–Ge dative bonds vs. dissociative Ge–N bonding on semiconductor surfaces) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, with BPDA monomers showing decomposition above 250°C .
Advanced: How does stereoisomerism (cis vs. trans) of 1,4-cyclohexanediamine impact reactivity in supramolecular cross-linking?
Methodological Answer:
- Reactivity Differences:
- Cis-1,4-cyclohexanediamine: Enables intra-supramolecular cross-linking via matched amine-NDI (naphthalenediimide) orientations, accelerating reaction rates by 5.1× compared to monodisperse solutions .
- Trans-1,4-cyclohexanediamine: Forms only monoadducts or dimers due to steric hindrance, with reaction kinetics mirroring solution-phase behavior .
- DFT Modeling: Predicts residual amine orientation post-reaction, explaining cross-linking inefficiency in trans isomers .
Advanced: What methodological strategies resolve contradictions in stereoisomer-dependent adsorption on semiconductor surfaces?
Methodological Answer:
- Surface Adsorption Studies:
- XPS/FTIR Data: All isomers form N–Ge bonds, but trans-1,4-cyclohexanediamine requires twist-boat conformations, reducing adsorption efficiency by 30% compared to cis isomers .
- DFT Calculations: Strain energy in trans-isomer cyclohexane backbones lowers thermodynamic favorability for surface binding .
- Validation: Compare experimental adsorption ratios (dative vs. covalent bonding) with computational strain energy profiles .
Advanced: How is this compound utilized in designing kinase inhibitors like JND3229?
Methodological Answer:
- Synthetic Pathway:
- Step 1: React ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate with this compound under Pd catalysis .
- Step 2: Sequential reduction, oxidation, and Borch reductive amination yield pyrimidopyrimidinone intermediates .
- Final Product: Sulfonation with m-CPBA and deprotection/acylation produce JND3229 (IC₅₀ = 5.8 nM against EGFR C797S mutants) .
- Key Metrics: Optimize Boc deprotection conditions (e.g., TFA/CH₂Cl₂) to preserve stereochemical integrity .
Basic: What protocols ensure reproducibility in synthesizing BPDA monomers from this compound?
Methodological Answer:
- Standardized Conditions:
- QC Checks: Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and confirm purity via melting point (e.g., t-CH-BPDA: 215–217°C) .
Advanced: How do structural modifications of this compound influence antidiarrheal activity in polyamine analogues?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
